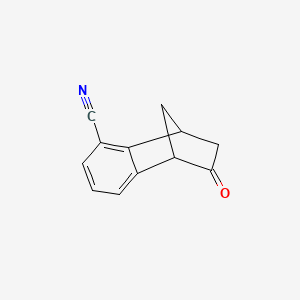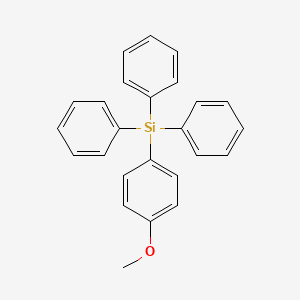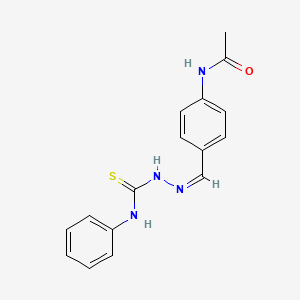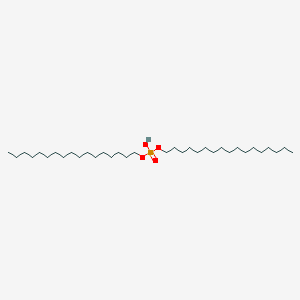
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups attached to the benzene rings, which significantly influence its chemical properties and reactivity. It is used in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or thiols, ethanol or water as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 4-methyl-3-aminophenyl-4-aminobenzamide.
Substitution: N-(4-methyl-3-aminophenyl)-4-aminobenzamide.
Oxidation: N-(4-carboxy-3-nitrophenyl)-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and polymers
Mecanismo De Acción
The mechanism of action of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of essential biological processes, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methyl-3-nitrophenyl)benzylamine: Similar structure but lacks the nitro group on the benzamide ring.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group instead of the amide group.
N’-[(4-methyl-3-nitrophenyl)sulfonyl]isonicotinohydrazide: Contains a sulfonyl group and isonicotinohydrazide moiety.
Uniqueness
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is unique due to the presence of two nitro groups on the benzene rings, which significantly influence its chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
347906-92-7 |
|---|---|
Fórmula molecular |
C14H11N3O5 |
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-2-5-11(8-13(9)17(21)22)15-14(18)10-3-6-12(7-4-10)16(19)20/h2-8H,1H3,(H,15,18) |
Clave InChI |
MPKBHAOGHXLSFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)







![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)

